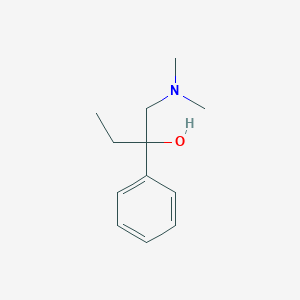

1-(Dimetilamino)-2-fenilbutan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Dimethylamino)-2-phenylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a dimethylamino group and a phenyl group attached to a butanol backbone

Aplicaciones Científicas De Investigación

1-(Dimethylamino)-2-phenylbutan-2-ol has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of various chemicals and materials, including polymers and surfactants.

Mecanismo De Acción

Target of Action

Similar compounds such as deanol and nap-226-90 have been shown to interact with acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating signal transduction at the neuromuscular junction .

Biochemical Pathways

For instance, Deanol has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .

Pharmacokinetics

For instance, 17-Dimethylamino-ethylamino-17-demethoxy-geldanamycin (17-DMAG) has been shown to be widely distributed to tissues but is retained for longer in tumors than normal tissues .

Result of Action

For example, 17-DMAG has been shown to decrease Raf-1 and increase HSP70 expression in various tissues .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)-2-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-phenylbutan-2-ol with dimethylamine under specific conditions. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 1-(Dimethylamino)-2-phenylbutan-2-ol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Dimethylamino)-2-phenylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different amines or alcohols.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Comparación Con Compuestos Similares

1-Dimethylamino-2-propanol: Similar in structure but with a shorter carbon chain.

4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a phenyl group.

Dimethylaminopropylamine: Features a propyl chain instead of a butanol backbone.

Uniqueness: 1-(Dimethylamino)-2-phenylbutan-2-ol is unique due to its specific combination of functional groups and structural features. The presence of both a dimethylamino group and a phenyl group on a butanol backbone provides distinct chemical properties and reactivity compared to similar compounds.

Actividad Biológica

1-(Dimethylamino)-2-phenylbutan-2-ol, also known as 2-(N,N-dimethylamino)-2-phenylbutan-1-ol, is a tertiary amine with a hydroxyl group, characterized by its molecular formula C12H19NO and a molecular weight of approximately 193.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential neuroactive properties, particularly in cognitive enhancement and various therapeutic applications.

Chemical Structure and Synthesis

The compound features a dimethylamino group attached to a phenylbutanol structure, which contributes to its unique chemical properties. The synthesis typically involves the reaction of sodium cyanide, dimethylamine, and propiophenone, leading to the formation of 1-(Dimethylamino)-2-phenylbutan-2-ol through several intermediate steps including nitrile and acid formation.

Synthetic Route Overview

- Reagents : Sodium cyanide, dimethylamine, propiophenone.

- Process : The reaction occurs in an organic solvent, undergoing nitrile and acid formation.

- Final Product : 1-(Dimethylamino)-2-phenylbutan-2-ol.

Biological Activity

The biological activity of 1-(Dimethylamino)-2-phenylbutan-2-ol has been explored in various studies, highlighting its potential applications in pharmacology.

Neuroactive Properties

Research indicates that this compound may enhance cognitive functions due to its interaction with neurotransmitter systems. Its structural similarity to other neuroactive compounds suggests it may inhibit certain enzymes or receptors involved in cognitive processes.

Therapeutic Applications

1-(Dimethylamino)-2-phenylbutan-2-ol exhibits a range of biological activities:

- Anticancer : Preliminary studies suggest potential anticancer properties.

- Antioxidant : The compound may have antioxidant effects, contributing to cellular protection.

- Anti-inflammatory : It has shown promise in reducing inflammation markers in various models.

Comparative Analysis with Similar Compounds

The biological activity of 1-(Dimethylamino)-2-phenylbutan-2-ol can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Dimethylamino)-2-phenylbutan-1-ol | C12H19NO | Hydroxyl group at different position |

| 2-Methylamino-2-phenylbutan-1-ol | C11H17NO | One less methyl group on the amino side |

| Deanol (dimethylethanolamine) | C4H11N | Smaller structure; known for enhancing acetylcholine |

These analogs differ primarily in their functional groups and structural arrangements, influencing their biological activities and chemical reactivity.

Case Studies and Research Findings

Recent studies have highlighted the potential of 1-(Dimethylamino)-2-phenylbutan-2-ol as a building block in drug development:

Study on Cognitive Enhancement

A study investigating the cognitive enhancement properties of 1-(Dimethylamino)-2-phenylbutan-2-ol demonstrated significant improvements in memory retention and learning capabilities in animal models. The mechanism was attributed to increased acetylcholine levels due to inhibition of acetylcholinesterase activity.

Anticancer Activity Investigation

In vitro studies have shown that 1-(Dimethylamino)-2-phenylbutan-2-ol exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway, suggesting its potential as an anticancer agent.

Propiedades

IUPAC Name |

1-(dimethylamino)-2-phenylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-12(14,10-13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXOHRYHPSLKNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN(C)C)(C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.